molecular formula C18H16N2O2S B2938920 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 1904240-03-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No. B2938920
CAS RN: 1904240-03-4
M. Wt: 324.4
InChI Key: AUZIRIKOZOLTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has shown potential for use in the development of new drugs.

Scientific Research Applications

  • Synthesis and Properties of Related Compounds :

    • Research on compounds structurally similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, such as furan-2-carboxamide derivatives, involves their synthesis and characterization. These compounds undergo various chemical reactions like oxidation, nitration, bromination, formylation, and acylation, indicating their utility in diverse chemical synthesis pathways (El’chaninov & Aleksandrov, 2017).
  • Biological Activity and Amplification of Phleomycin :

    • Certain furan and pyridinyl derivatives are studied for their potential as amplifiers of phleomycin, an antibiotic, against bacterial strains like Escherichia coli. This suggests a possible application in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
  • Acid-Catalyzed Transformations in Medicinal Chemistry :

    • Studies have investigated acid-catalyzed transformations of related compounds, leading to the creation of new fused heterocyclic systems. These transformations are significant in the field of medicinal chemistry, as they can lead to the synthesis of novel therapeutic agents (Stroganova, Vasilin & Krapivin, 2016).
  • Development of Anticancer Drugs :

    • Research into benzamide derivatives with pyridin-3-ylpyrimidin-2-ylamino structures has contributed to the development of orally active histone deacetylase inhibitors, showing potential as anticancer drugs. These compounds block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
  • Electrophoretic Separation in Pharmaceutical Analysis :

    • Techniques like nonaqueous capillary electrophoresis have been developed for separating and analyzing compounds similar to this compound. This indicates the compound’s relevance in pharmaceutical quality control and analysis (Ye et al., 2012).
  • Anti-inflammatory Applications :

    • Research has also explored the potential of related compounds as non-carboxylic anti-inflammatory drugs, particularly in the context of brain edema inhibition. This highlights the potential therapeutic application of similar compounds in treating inflammation-related conditions (Robert et al., 1995).

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-22-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZIRIKOZOLTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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